

Spectroscopic data (NMR, IR, Mass Spec) of 2-Bromoaleric acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromoaleric acid

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An In-depth Technical Guide to the Spectroscopic Data of 2-Bromoaleric Acid

This guide provides a comprehensive overview of the spectroscopic data for **2-bromoaleric acid**, tailored for researchers, scientists, and professionals in drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in structured tables, details the experimental protocols for these techniques, and includes a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **2-bromoaleric acid** (CAS No: 584-93-0, Molecular Formula: $C_5H_9BrO_2$, Molecular Weight: 181.03 g/mol).[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1.1. 1H NMR Data

The 1H NMR spectrum of **2-bromoaleric acid** shows distinct signals corresponding to the different protons in the molecule.

Assignment	Chemical Shift (ppm)
-COOH	11.65
-CH(Br)-	4.26
-CH ₂ -	2.02
-CH ₂ -CH ₃	1.50
-CH ₃	0.97

Solvent: CDCl₃^[4]

1.1.2. ¹³C NMR Data

The ¹³C NMR spectral data provides information on the carbon framework of the molecule.

Assignment	Chemical Shift (ppm)
-C=O	174.5
-C(Br)-	47.5
-CH ₂ -	33.5
-CH ₂ -CH ₃	20.0
-CH ₃	13.5

Solvent: CDCl₃ (Predicted data, typical values for similar structures)

Infrared (IR) Spectroscopy

The gas-phase IR spectrum of **2-bromovaleric acid** displays characteristic absorption bands for its functional groups.^{[5][6]}

Frequency (cm ⁻¹)	Assignment
~2965	C-H stretch (alkane)
~1780	C=O stretch (carboxylic acid)
~1200	C-O stretch (carboxylic acid)
~950	O-H bend (carboxylic acid dimer)
~650	C-Br stretch

Phase: Gas[5][6]

Mass Spectrometry (MS)

The mass spectrum of **2-bromovaleric acid** was obtained using electron ionization (EI).[5]

m/z	Relative Intensity (%)	Assignment
180/182	~5	[M] ⁺ (Molecular ion)
101	100	[M-Br] ⁺
73	~80	[C ₄ H ₉ O] ⁺
55	~75	[C ₄ H ₇] ⁺
45	~40	[COOH] ⁺

Ionization Method: Electron Ionization (EI)[5]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

2.1.1. Sample Preparation

A sample of **2-bromovaleric acid** (approximately 10-20 mg for ^1H NMR, 50-100 mg for ^{13}C NMR) is dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry vial.^[4] ^[5]^[7] The solution is then filtered through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.^[7] The tube is capped and carefully wiped clean before insertion into the spectrometer.^[8]

2.1.2. Data Acquisition

NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ^1H NMR. For ^{13}C NMR, the same instrument is used, but the acquisition parameters are adjusted for the lower sensitivity of the ^{13}C nucleus, often requiring a larger number of scans.^[9] The spectrometer's magnetic field is shimmed to achieve homogeneity, and the deuterated solvent signal is used for locking the field frequency.^[6] Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.^[10]

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation (Neat Liquid)

As **2-bromovaleric acid** is a liquid at room temperature, a simple and common method for IR analysis is to prepare a neat (undiluted) sample. A single drop of the liquid is placed on the surface of a clean, dry sodium chloride (NaCl) or potassium bromide (KBr) salt plate. A second salt plate is carefully placed on top, spreading the liquid into a thin film between the plates.^[1] ^[11]

2.2.2. Data Acquisition

The "sandwich" of salt plates containing the sample is mounted in the sample holder of an FT-IR spectrometer. A background spectrum of the empty salt plates is recorded first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide, as well as any absorbance from the plates themselves. The spectrum is typically scanned over the mid-infrared range of 4000 to 400 cm^{-1} .^[12]

Mass Spectrometry (MS)

2.3.1. Sample Introduction

For a volatile liquid like **2-bromovaleric acid**, the sample can be introduced into the mass spectrometer via direct liquid injection or by heating a small amount of the sample on a direct insertion probe to vaporize it into the ion source.[13]

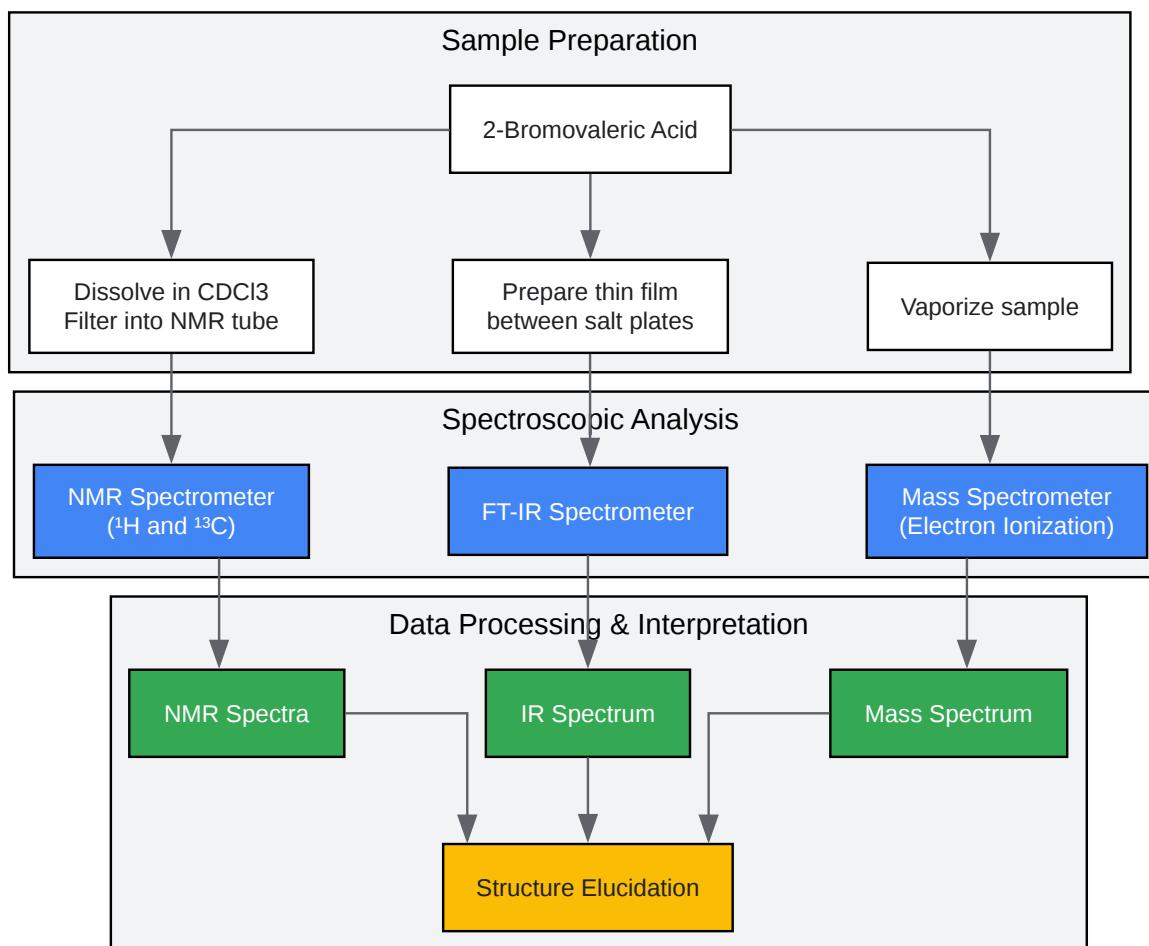
2.3.2. Ionization and Analysis

In the ion source, the gaseous molecules are bombarded with a beam of electrons with a standard energy of 70 eV to induce ionization and fragmentation (Electron Ionization).[14][15] The resulting positively charged ions (the molecular ion and various fragment ions) are then accelerated into the mass analyzer. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating the mass spectrum.[16]

Workflow Diagram

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-bromovaleric acid**.

Spectroscopic Analysis Workflow for 2-Bromoaleric Acid

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Caption: Workflow for the spectroscopic analysis of **2-Bromoaleric Acid**.

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